methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride

CAS No.: 921927-91-5

Cat. No.: VC16556278

Molecular Formula: C11H19ClN2O3S

Molecular Weight: 294.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921927-91-5 |

|---|---|

| Molecular Formula | C11H19ClN2O3S |

| Molecular Weight | 294.80 g/mol |

| IUPAC Name | methyl 2-[(1R,3R)-3-amino-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H18N2O3S.ClH/c1-6(2)7(12)4-9(14)10-13-8(5-17-10)11(15)16-3;/h5-7,9,14H,4,12H2,1-3H3;1H/t7-,9-;/m1./s1 |

| Standard InChI Key | ZTDMONQBCYZLQK-PRCZDLBKSA-N |

| Isomeric SMILES | CC(C)[C@@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)N.Cl |

| Canonical SMILES | CC(C)C(CC(C1=NC(=CS1)C(=O)OC)O)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

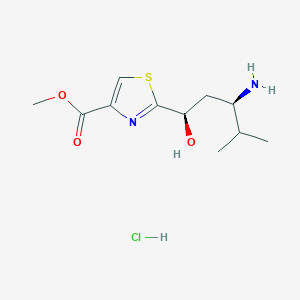

The compound features a thiazole ring substituted at the 2-position with a (1R,3R)-configured side chain containing amino, hydroxyl, and methyl groups, and at the 4-position with a methyl carboxylate (Figure 1). The hydrochloride salt enhances solubility for synthetic manipulation. Key structural attributes include:

-

Thiazole core: A five-membered heterocycle with sulfur and nitrogen atoms, contributing to electronic diversity and hydrogen-bonding capacity.

-

Chiral centers: The (1R,3R) configuration at C1 and C3 dictates biological activity and synthetic complexity.

-

Functional groups: Amino, hydroxyl, and carboxylate moieties enable participation in hydrogen bonding, salt bridges, and enzymatic recognition.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 294.80 g/mol |

| IUPAC Name | methyl 2-[(1R,3R)-3-amino-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate hydrochloride |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |

| Stability | Hygroscopic; stable under inert atmosphere |

Synthesis and Process Optimization

Radical Addition Strategy

The synthesis of this compound is anchored in Mn-mediated radical addition to chiral N-acylhydrazones, a method pioneered for constructing tubuvaline’s C13 chiral amine . As outlined in Scheme 1, the route begins with formyl thiazole 18, which undergoes asymmetric Keck allylation to install the C11 stereocenter (er 10:1) . Subsequent O-benzylation, oxidative cleavage, and condensation with N-aminooxazolidinone 21 yield N-acylhydrazone 23, a key radical acceptor.

Mn-Mediated Radical Addition

Critical stereocontrol at C13 is achieved via Mn₂(CO)₁₀/InCl₃-mediated radical addition of isopropyl groups to 23 (Scheme 4) . Modified conditions (Table 1 in ref ) mitigate interference from the thiazole’s basic nitrogen, improving yields to 54% by reducing indium-mediated coordination side reactions. The reaction exhibits double diastereocontrol, where the β-benzyloxy group and N-acylhydrazone chirality synergistically direct radical addition to the si face of the imine (dr >98:2) .

Table 2: Optimized Radical Addition Conditions

| Parameter | Original Conditions | Modified Conditions |

|---|---|---|

| Mn₂(CO)₁₀ (equiv) | 0.5 | 1.0 |

| InCl₃ (equiv) | 0.2 | 0.5 |

| Solvent | CH₃CN | CH₂Cl₂ |

| Yield (%) | 32 | 54 |

Stereochemical Elucidation and Control

Configurational Assignments

The (1R,3R) configuration is confirmed via Mosher ester analysis of intermediate 19 and X-ray crystallography of related tubulysin analogues . Recovery of unreacted (11S)-23′ during radical addition validates the stereodirecting role of the β-benzyloxy group, which blocks the re face via InCl₃ chelation (Scheme 5) .

Chelation-Controlled Transition States

Density functional theory (DFT) studies propose a six-membered chelate transition state (Structure A, Scheme 5) where InCl₃ coordinates the hydrazone carbonyl and thiazole nitrogen . This arrangement enforces si face attack by the isopropyl radical, consistent with the observed (11R,13R)-24 configuration.

Challenges and Future Directions

Opportunities for Innovation

-

Catalytic asymmetric radical additions: Replacing stoichiometric Mn₂(CO)₁₀ with photoredox catalysts could improve atom economy.

-

Biocatalytic approaches: Ketoreductases or transaminases may streamline chiral center installation.

-

Prodrug strategies: Masking the carboxylate as a trimethyl lock could enhance tumor targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume